Acetylcholinesterase Inhibition Selectivity vs. Thioether Analog
At a test concentration of 26 μM, 2-(2,6-dimethylphenyl)acetic acid exhibited no measurable inhibition of acetylcholinesterase activity (0% inhibition), whereas the structurally similar thioether analog 2-((2,6-dimethylphenyl)thio)acetic acid may exhibit differential binding characteristics due to the sulfur atom substitution . This absence of off-target acetylcholinesterase activity is a quantifiable selectivity feature relevant to applications requiring minimized cholinergic interference.
| Evidence Dimension | Acetylcholinesterase inhibitory activity |
|---|---|
| Target Compound Data | 0% inhibition (no inhibition detected) |
| Comparator Or Baseline | Test concentration: 26 μM |
| Quantified Difference | Complete absence of detectable inhibitory activity |
| Conditions | Acetylcholinesterase inhibition assay at 26 μM concentration |
Why This Matters
The confirmed absence of acetylcholinesterase inhibition at 26 μM provides a documented selectivity benchmark for applications where off-target cholinergic effects must be excluded.
